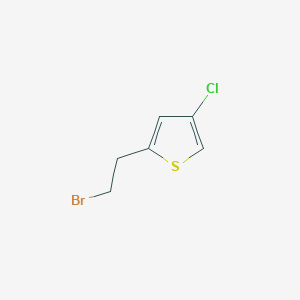
2-(2-Bromoethyl)-4-chlorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-4-chlorothiophene: is an organobromine compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of bromine and chlorine substituents on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-4-chlorothiophene can be achieved through several methods. One common approach involves the bromination of 4-chlorothiophene followed by the introduction of an ethyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride (CCl4). The reaction conditions often involve refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)-4-chlorothiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
Chemistry: 2-(2-Bromoethyl)-4-chlorothiophene is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated thiophenes on biological systems. It serves as a model compound to investigate the interactions of halogenated aromatic compounds with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). It is also utilized in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-4-chlorothiophene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Another brominated compound used in organic synthesis.
2-Bromoethyl acrylate: Utilized in the synthesis of polymers and as a reactive monomer.
(2-Bromoethyl)benzene: Employed in pharmaceutical synthesis and as an intermediate in the production of antimicrobial agents.
Uniqueness: 2-(2-Bromoethyl)-4-chlorothiophene is unique due to the presence of both bromine and chlorine substituents on the thiophene ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds with only one halogen substituent. Additionally, the thiophene ring imparts aromatic stability and electronic properties that are advantageous in various applications.
Properties
Molecular Formula |
C6H6BrClS |
|---|---|
Molecular Weight |
225.53 g/mol |
IUPAC Name |
2-(2-bromoethyl)-4-chlorothiophene |
InChI |
InChI=1S/C6H6BrClS/c7-2-1-6-3-5(8)4-9-6/h3-4H,1-2H2 |
InChI Key |
SQZAOOHPVYXIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















